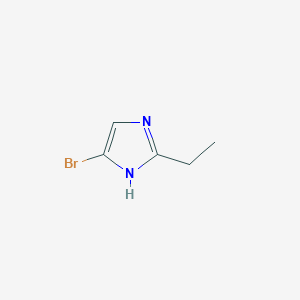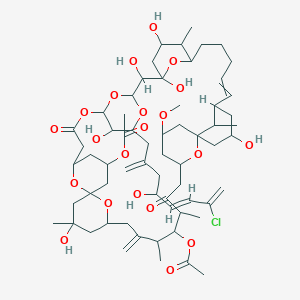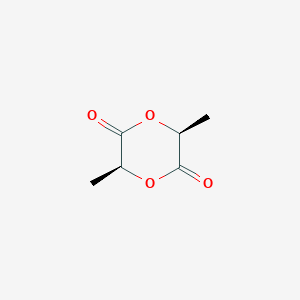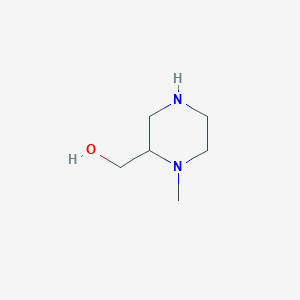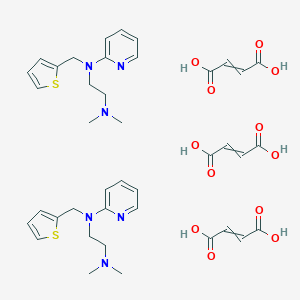
Cytidin, 2'-Desoxy-5-(Hydroxymethyl)-
Übersicht
Beschreibung
Modified pyrimidine capable of producing interstrand cross-links in double-stranded DNA. Used to quantify DNA hydroxymethylation levels in biological samples.
DNA methylation occurs mainly at the 5’-position of cytosine rings (5-methylcytosine) and occurs almost exclusively in CpG islands. Another epigenetic modification in DNA has been recently identified that involves hydroxymethylation of this same base (5-hydroxymethylcytosine), which potentially offers another level of transcriptional control. 5-(Hydroxymethyl)-2’-deoxycytidine is a modified pyrimidine that is capable of producing interstrand cross-links in double-stranded DNA and has been used to quantify DNA hydroxymethylation levels in biological samples.
Wissenschaftliche Forschungsanwendungen
- 5hmC findet sich sowohl in neuronalen Zellen als auch in embryonalen Stammzellen. Es dient als Marker für das Niveau der DNA-Hydroxymethylierung in biologischen Proben .
- Die Untersuchung seiner Auswirkungen auf die Genexpression und die Aufklärung seiner Rolle bei der Steuerung zellulärer Prozesse ist unerlässlich .
- Die Umwandlung von Methylcytosin in Cytosin beinhaltet die Bildung von 5hmC als einen entscheidenden Schritt .
- Berichte deuten darauf hin, dass in künstlicher DNA 5hmC in unmodifiziertes Cytosin umgewandelt wird, wenn es in Säugetierzellen eingeführt wird .
Quantifizierung der DNA-Hydroxymethylierung
Epigenetische Studien
Detektion und Quantifizierung
DNA-Demethylierungspfad
Genexpressionsregulation
Diagnosewerkzeug für Krebs
Wirkmechanismus
Target of Action
5-Hydroxymethyldeoxycytidine monophosphate (5hmdC) is a key oxidative intermediate in the demethylation pathway of 5-methyl-2’-deoxycytidine (5mdC) mediated by ten-eleven translocation (TET) proteins . It plays pivotal roles in many crucial physiological processes, such as embryonic development, neurodevelopment, cellular differentiation, and initiation/progression of cancer .
Mode of Action
The compound interacts with its targets, primarily the TET proteins, to mediate the demethylation of 5mdC . This interaction results in the conversion of 5mdC to 5hmdC, which is an important step in the process of DNA demethylation .
Biochemical Pathways
The primary biochemical pathway affected by 5hmdC is the demethylation pathway of 5mdC . This pathway is crucial for various physiological processes, including embryonic development, neurodevelopment, cellular differentiation, and cancer progression . The compound’s action on this pathway can substantially contribute to the regulation of these processes .
Pharmacokinetics
It is known that the compound is a key intermediate in the demethylation pathway of 5mdc, suggesting that it is likely to be metabolized in the body . The impact of these ADME properties on the bioavailability of the compound is currently unknown.
Result of Action
The action of 5hmdC results in the demethylation of 5mdC, leading to changes in the methylation status of DNA . This can have significant effects at the molecular and cellular levels, influencing gene expression and contributing to various physiological processes .
Biochemische Analyse
Biochemical Properties
Cytidine, 2’-deoxy-5-(hydroxymethyl)- interacts with various enzymes, proteins, and biomolecules. It is produced through an enzymatic pathway carried out by the Ten-Eleven Translocation (TET1, TET2, TET3) enzymes, iron, and 2-oxoglutarate-dependent dioxygenase . The presence of a hydroxymethyl group can regulate gene expression .
Cellular Effects
Cytidine, 2’-deoxy-5-(hydroxymethyl)- influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is capable of producing interstrand cross-links in double-stranded DNA . The levels of Cytidine, 2’-deoxy-5-(hydroxymethyl)- vary substantially in different tissues and cells .
Molecular Mechanism
The molecular mechanism of Cytidine, 2’-deoxy-5-(hydroxymethyl)- involves its interactions with biomolecules and changes in gene expression . In the DNA demethylation process, methylcytosine is converted to cytosine, generating Cytidine, 2’-deoxy-5-(hydroxymethyl)- as an intermediate .
Temporal Effects in Laboratory Settings
It is known that its levels can vary substantially in different tissues and cells .
Metabolic Pathways
Cytidine, 2’-deoxy-5-(hydroxymethyl)- is involved in the DNA demethylation process, where it is generated as an intermediate . This process is carried out by the Ten-Eleven Translocation (TET1, TET2, TET3) enzymes, iron, and 2-oxoglutarate-dependent dioxygenase .
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c11-9-5(3-14)2-13(10(17)12-9)8-1-6(16)7(4-15)18-8/h2,6-8,14-16H,1,3-4H2,(H2,11,12,17)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUOMFLFUUHUPE-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50993019 | |
| Record name | 1-(2-Deoxypentofuranosyl)-5-(hydroxymethyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50993019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7226-77-9 | |
| Record name | 5-Hydroxymethyldeoxycytidine monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007226779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxypentofuranosyl)-5-(hydroxymethyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50993019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 5-(hydroxymethyl)-2′-deoxycytidine (5-hmdC) and what is its biological significance?
A1: 5-(Hydroxymethyl)-2′-deoxycytidine (5-hmdC) is a modified nucleoside found in DNA. It is formed by the oxidation of 5-methylcytosine (5-mC), a well-known epigenetic mark, by the ten-eleven translocation (TET) family of enzymes [, , , , ]. 5-hmdC is not merely an intermediate in the demethylation pathway but potentially acts as a unique epigenetic mark, influencing gene expression and various cellular processes [, ].
Q2: How does 5-hmdC contribute to DNA demethylation?
A2: 5-hmdC is a key intermediate in the active DNA demethylation pathway. TET enzymes further oxidize 5-hmdC to 5-formylcytosine (5-fC) and 5-carboxylcytosine (5-caC), which are then removed by thymine DNA glycosylase (TDG) and subsequently replaced with unmodified cytosine through base excision repair pathways [, , ].
Q3: Is there a relationship between 5-hmdC levels and cell proliferation?
A3: Research suggests a strong inverse correlation between 5-hmdC levels and cell proliferation rates. Studies have shown that 5-hmdC is significantly depleted in rapidly proliferating cells, including various cancer cells [, , ].
Q4: Does 5-hmdC play a role in disease development?
A4: Aberrant levels of 5-hmdC have been linked to various diseases, including cancer. Depletion of 5-hmdC is observed in many cancer types, suggesting a possible role in tumorigenesis [, , ]. Conversely, increased levels of 5-hmdC have been reported in the blood of patients with Acute Myeloid Leukemia (AML) [].
Q5: What is the role of 5-hmdC in embryonic development?
A5: 5-hmdC plays a crucial role in embryonic development. It is particularly abundant in embryonic stem cells and is implicated in cell differentiation and lineage commitment. The dynamic regulation of 5-hmdC levels is essential for normal development [, ].
Q6: How does 5-hmdC differ from 5-methylcytosine (5-mC) in its function?
A6: While both are epigenetic marks, they exert distinct effects. 5-mC is generally associated with gene silencing, while 5-hmdC is linked to both gene activation and repression depending on the genomic context. 5-hmdC may act as an intermediary step in demethylation, leading to gene activation or serving as a stable epigenetic mark with independent regulatory functions [, , ].
Q7: What is the molecular formula and weight of 5-hmdC?
A7: The molecular formula of 5-hmdC is C10H15N3O6, and its molecular weight is 257.24 g/mol.
Q8: What spectroscopic techniques are commonly used to characterize 5-hmdC?
A8: Various spectroscopic techniques are employed for characterizing 5-hmdC, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and conformation of the molecule. []
- Mass Spectrometry (MS): Allows for the identification and quantification of 5-hmdC in biological samples. [, ]
- UV Spectroscopy: Used to study the absorbance properties of 5-hmdC. []
Q9: How stable is 5-hmdC under different storage conditions?
A9: 5-hmdC's stability can be affected by factors like temperature, pH, and exposure to light and oxygen. Proper storage conditions, often involving low temperatures, protection from light, and use of appropriate buffers, are crucial for maintaining its integrity during experimental procedures and analysis [, ].
Q10: What analytical methods are used to measure 5-hmdC levels?
A10: Several methods are available for measuring 5-hmdC levels, each with advantages and limitations. Common techniques include:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method allows for the accurate quantification of 5-hmdC in various biological samples, including DNA extracted from tissues and cells. Isotope-labeled internal standards are frequently used to enhance accuracy [, , , , ].
- Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF): This method offers high sensitivity and resolution for analyzing 5-hmdC levels after fluorescent labeling of DNA samples [].
Q11: How does the choice of DNA hydrolysis method affect the accuracy of 5-hmdC quantification?
A11: Accurate 5-hmdC quantification relies on complete and specific DNA hydrolysis without causing degradation or conversion of 5-hmdC to other forms. Commonly used enzymatic hydrolysis methods involve a combination of enzymes like nuclease P1, phosphodiesterase I, and alkaline phosphatase []. The choice of enzymes and optimization of hydrolysis conditions are critical for accurate analysis [].
Q12: How are false-positive results avoided during 5-hmdC analysis?
A12: Avoiding false-positive results requires careful optimization of analytical procedures. Key factors include:
- Method Specificity: Utilizing highly specific techniques like LC-MS/MS with multiple reaction monitoring (MRM) helps discriminate 5-hmdC from other compounds in complex biological matrices [, , ].
- Use of Isotope-Labeled Standards: Employing isotopically labeled internal standards corrects for variations in sample processing and instrument response, enhancing accuracy and reliability. [, , ]
Q13: What are the challenges in measuring 5-hmdC levels in biological samples?
A13: Measuring 5-hmdC poses significant challenges due to its low abundance in DNA compared to other nucleosides, requiring highly sensitive and specific analytical techniques. Additionally, distinguishing 5-hmdC from its further oxidation products and ensuring complete and specific DNA hydrolysis without artifact introduction are critical considerations for accurate quantification [, , ].
Q14: What are the applications of computational chemistry in studying 5-hmdC?
A14: Computational methods provide valuable insights into the properties and behavior of 5-hmdC:
Q15: What resources are available to support research on 5-hmdC?
A15: * Commercial Availability of Standards and Reagents: Synthetic 5-hmdC, its phosphoramidite for oligonucleotide synthesis, and isotopically labeled standards are commercially available, facilitating research [, , ].* Databases and Bioinformatics Tools: Public databases and bioinformatics resources provide access to genomic data, facilitating the analysis of 5-hmdC distribution patterns and their correlation with gene expression.* Collaboration and Data Sharing: Collaboration among research groups and initiatives for sharing data and protocols are crucial for advancing the field.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B129560.png)
